(2Z)-N-(4-methylphenyl)-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide
Description
Properties
IUPAC Name |
N-(4-methylphenyl)-2-(4-methylphenyl)iminochromene-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N2O2/c1-16-7-11-19(12-8-16)25-23(27)21-15-18-5-3-4-6-22(18)28-24(21)26-20-13-9-17(2)10-14-20/h3-15H,1-2H3,(H,25,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HTJOKUCLHWEIAH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)NC(=O)C2=CC3=CC=CC=C3OC2=NC4=CC=C(C=C4)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (2Z)-N-(4-methylphenyl)-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide typically involves the condensation of 4-methylbenzaldehyde with 4-methylphenylamine in the presence of a suitable catalyst The reaction proceeds through the formation of an imine intermediate, which subsequently undergoes cyclization to form the chromene core
Industrial Production Methods: Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of advanced catalytic systems, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, leading to the formation of corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can target the imine group, converting it into an amine.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic substitution reactions can be facilitated by reagents like halogens or nitrating agents under acidic conditions.
Major Products:
Oxidation: Formation of 4-methylbenzaldehyde or 4-methylbenzoic acid.
Reduction: Formation of (2Z)-N-(4-methylphenyl)-2-[(4-methylphenyl)amino]-2H-chromene-3-carboxamide.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that chromene derivatives, including (2Z)-N-(4-methylphenyl)-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide, exhibit promising anticancer properties. The compound has been tested against various cancer cell lines, demonstrating significant cytotoxicity.
Table 1: Anticancer Activity Data
The mechanism of action is believed to involve the induction of apoptosis and inhibition of cell proliferation.
Antioxidant Properties
The compound has also been evaluated for its antioxidant capabilities. In vitro assays reveal that it effectively scavenges free radicals, thereby protecting cells from oxidative stress.
Table 2: Antioxidant Activity Data
Insecticidal Properties
Research has shown that this compound possesses insecticidal activity against pests such as Aphis craccivora. The compound disrupts the normal physiological functions of these insects, leading to mortality.
Table 3: Insecticidal Activity Data
Photovoltaic Materials
Due to its unique electronic properties, this compound is being explored as a potential material for organic photovoltaics. Its ability to absorb light and convert it into electrical energy makes it a candidate for solar cell applications.
Table 4: Photovoltaic Performance Data
Mechanism of Action
The mechanism of action of (2Z)-N-(4-methylphenyl)-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The chromene core and the imine group are crucial for its binding affinity and specificity. Pathways involved may include inhibition of enzyme activity or interference with cellular signaling processes.
Comparison with Similar Compounds
- (2Z)-N-(4-methylphenyl)-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxylate
- (2Z)-N-(4-methylphenyl)-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxylic acid
- (2Z)-N-(4-methylphenyl)-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide derivatives
Uniqueness:
- The presence of the carboxamide group distinguishes it from other similar compounds, potentially enhancing its biological activity and specificity.
- The specific arrangement of the 4-methylphenyl groups and the chromene core contributes to its unique chemical and physical properties.
Biological Activity
(2Z)-N-(4-methylphenyl)-2-[(4-methylphenyl)imino]-2H-chromene-3-carboxamide is a synthetic organic compound belonging to the class of chromene derivatives. Chromenes are recognized for their diverse biological activities, including anticancer, anti-inflammatory, and enzyme inhibitory effects. This article explores the biological activity of this specific compound, focusing on its mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The chemical formula for this compound is . The structure features a chromene core substituted with two 4-methylphenyl groups and an imine linkage, which may influence its biological interactions.
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound has been studied for its potential as an enzyme inhibitor, particularly in relation to acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical in neurotransmitter regulation. Inhibition of these enzymes can enhance cholinergic transmission, potentially benefiting conditions like Alzheimer's disease .
- Anticancer Activity : Preliminary studies suggest that chromene derivatives may exhibit cytotoxic effects against various cancer cell lines. The mechanism often involves apoptosis induction through the modulation of signaling pathways associated with cell survival and proliferation .
Case Studies and Experimental Data
- In Vitro Studies on Enzyme Inhibition :
- Anticancer Potential :
- Molecular Docking Studies :
Table: Summary of Biological Activities
Q & A
Q. Implications :
- Thermal Stability : High melting points (>200°C) due to strong lattice forces.
- Solubility : Limited solubility in polar solvents (e.g., water) due to hydrophobic aryl groups.
Methodological: What analytical techniques are optimal for assessing purity and degradation pathways?
Answer:
- HPLC-MS : Quantify impurities (e.g., hydrolyzed imine products) with C18 columns (acetonitrile/water gradient).
- TGA/DSC : Monitor thermal decomposition (onset ~250°C) and phase transitions .
- Accelerated Stability Studies : Expose to 40°C/75% RH for 4 weeks; analyze via FTIR for carbonyl or amine degradation.
Best Practice : Use deuterated DMSO for -NMR to avoid solvent overlap with aromatic protons.
Advanced: How can computational modeling predict biological activity or reactivity of this compound?
Answer:
- Molecular Docking : Screen against sulfonamide drug targets (e.g., carbonic anhydrase IX) using AutoDock Vina .
- QM/MM Simulations : Study imine hydrolysis mechanisms under acidic conditions (e.g., pH 5.0 lysosomal environments).
- ADMET Prediction : Use SwissADME to estimate logP (~3.2) and BBB permeability (low), suggesting limited CNS activity .
Basic: What spectroscopic signatures confirm the imine (C=N) and carboxamide (CONH) functional groups?
Answer:
- FTIR :
- Imine (C=N): Sharp peak at ~1620 cm.
- Carboxamide (N–H): Stretching at ~3300 cm, Amide I (C=O) at ~1680 cm.
- -NMR :
- Imine proton: δ 8.3–8.5 ppm (singlet, Z-configuration).
- Aromatic methyl groups: δ 2.3–2.5 ppm (singlets, 4-methylphenyl).
Validation : Compare with synthesized reference standards .
Advanced: What strategies address low yields in the final coupling step of the synthesis?
Answer:
Low yields (<40%) may result from:
Moisture Sensitivity : Use anhydrous solvents (e.g., THF) and molecular sieves for imine formation.
Steric Hindrance : Introduce electron-withdrawing groups (e.g., –NO) on aryl rings to activate coupling sites .
Catalytic Optimization : Employ Pd(OAc)/Xantphos for Buchwald-Hartwig amidation (improves yields to ~65%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
